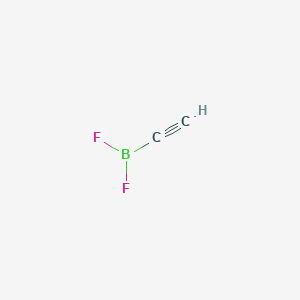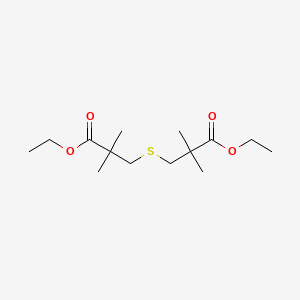![molecular formula C13H8Cl4O4S2 B14700991 1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) CAS No. 18087-03-1](/img/structure/B14700991.png)
1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is a chemical compound that contains 31 atoms, including 8 hydrogen atoms, 13 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dichloromethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Methanediyl)disulfonyl]bis(4-chlorobenzene): Similar structure but lacks the dichloromethane moiety.
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of sulfonyl and dichloromethane groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
18087-03-1 |
|---|---|
Molecular Formula |
C13H8Cl4O4S2 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
1-chloro-4-[dichloro-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(16,17)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
QGXFXFJRPVJYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




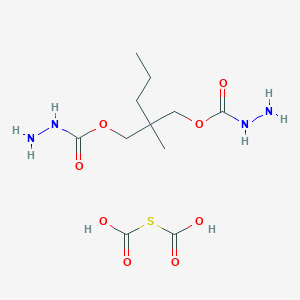
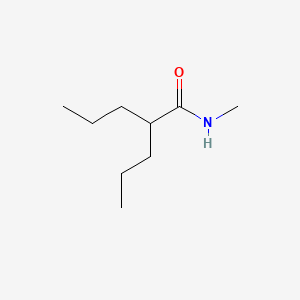
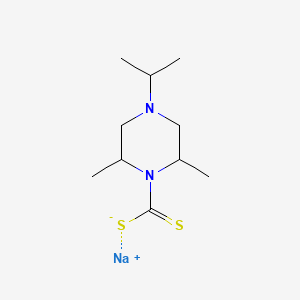
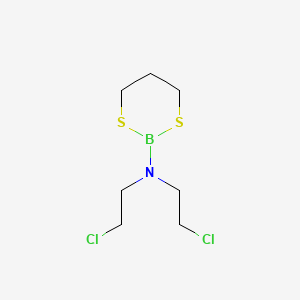
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
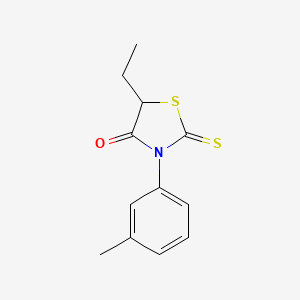

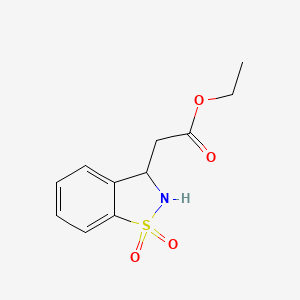
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
